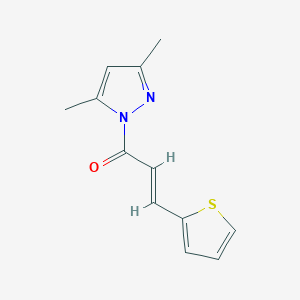

(2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

描述

(2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of pyrazoles and thiophenes This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and a thiophene ring connected through a propenone linkage

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the condensation of 3,5-dimethyl-1H-pyrazole with thiophene-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

化学反应分析

Types of Reactions

(2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the propenone linkage to a saturated propyl chain.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated propyl derivatives.

Substitution: Various substituted pyrazole and thiophene derivatives.

科学研究应用

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of 1,3,5-trisubstituted pyrazole derivatives, including compounds similar to (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, have shown effectiveness against various bacterial strains. The mechanism is often attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Antitumor Activity

Research indicates that compounds containing the pyrazole structure can act as antitumor agents. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. The presence of the thiophene ring enhances this activity by increasing lipophilicity and cellular uptake .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This is particularly relevant in conditions like arthritis and other inflammatory diseases where these cytokines play a pivotal role .

Herbicidal Activity

Pyrazole derivatives are increasingly being explored for their herbicidal properties. Research has indicated that these compounds can effectively inhibit the growth of certain weeds by disrupting their metabolic pathways. For example, studies have shown that specific pyrazole-based herbicides can selectively target plant enzymes involved in amino acid biosynthesis .

Pest Control

In addition to herbicidal applications, pyrazoles are also being investigated for their potential as insecticides. Their effectiveness against agricultural pests can be attributed to their ability to interfere with neurotransmitter systems in insects, leading to paralysis and death .

Photovoltaic Materials

Recent advancements have highlighted the use of pyrazole derivatives in organic photovoltaic cells. The unique electronic properties imparted by the thiophene and pyrazole structures facilitate charge transport and light absorption, making them suitable candidates for efficient solar energy conversion .

Coordination Chemistry

The ability of pyrazole compounds to form stable complexes with metal ions has opened avenues in coordination chemistry. These complexes are being studied for applications in catalysis and as sensors for detecting metal ions in environmental samples .

Case Studies

作用机制

The mechanism of action of (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of key signaling pathways that regulate cell proliferation and apoptosis.

相似化合物的比较

Similar Compounds

(2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.

(2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(phenyl)prop-2-en-1-one: Contains a phenyl ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one imparts unique electronic properties, making it distinct from its analogs

生物活性

(2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, a compound featuring both pyrazole and thiophene moieties, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, highlighting its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 3,5-dimethylpyrazole with thiophene derivatives in the presence of suitable catalysts. Various methods have been reported for synthesizing related pyrazole derivatives, often utilizing techniques such as the Claisen-Schmidt condensation and cyclization reactions involving thiosemicarbazides .

Key Characterization Techniques:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of functional groups.

- Mass Spectrometry (MS) : Used to determine the molecular weight and fragmentation pattern.

- Infrared Spectroscopy (IR) : Identifies functional groups based on characteristic absorption bands.

Antibacterial Activity

Research indicates that pyrazole derivatives exhibit significant antibacterial properties. In a study evaluating various synthesized compounds, including those derived from pyrazole, it was found that they showed activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The zone of inhibition was measured using the well diffusion method, with results indicating that certain compounds had comparable efficacy to standard antibiotics like ampicillin .

| Compound | E. coli | S. aureus | Zone of Inhibition (mm) |

|---|---|---|---|

| 3a | 14 | 12 | |

| 3b | 15 | 11 | |

| 3c | 16 | 13 |

Antifungal Activity

In addition to antibacterial effects, pyrazole derivatives have demonstrated antifungal activity. Studies have shown that compounds similar to this compound can inhibit fungal growth in various assays. The mechanism often involves disrupting fungal cell wall synthesis or interfering with metabolic pathways .

Anticancer Potential

The anticancer properties of pyrazole derivatives are also noteworthy. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The structure–activity relationship (SAR) studies suggest that specific substitutions on the pyrazole ring enhance cytotoxicity against cancer cell lines .

Case Studies

Several case studies highlight the biological efficacy of pyrazole derivatives:

- Study on Antibacterial Efficacy : A series of synthesized pyrazoles were tested against multiple bacterial strains. Results showed that modifications at the thiophene position significantly enhanced antibacterial activity compared to unmodified compounds .

- Antifungal Screening : Compounds were screened against Candida albicans and Aspergillus niger, revealing promising antifungal properties with minimum inhibitory concentrations (MICs) comparable to existing antifungal agents .

- Cytotoxicity Assays : In vitro studies on human cancer cell lines demonstrated that certain pyrazole derivatives could effectively reduce cell viability, suggesting potential as anticancer agents .

属性

IUPAC Name |

(E)-1-(3,5-dimethylpyrazol-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-9-8-10(2)14(13-9)12(15)6-5-11-4-3-7-16-11/h3-8H,1-2H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSZJSHBDOIFSS-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C=CC2=CC=CS2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1C(=O)/C=C/C2=CC=CS2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401328302 | |

| Record name | (E)-1-(3,5-dimethylpyrazol-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662289 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

479257-95-9 | |

| Record name | (E)-1-(3,5-dimethylpyrazol-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。